Cas no 2703773-16-2 (2-Bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile)
2-Bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 2703773-16-2
- EN300-33342092
- 2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile
- 2-Bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile
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- Inchi: 1S/C11H8BrN3O2/c12-9-5-8(2-1-7(9)6-13)15-4-3-10(16)14-11(15)17/h1-2,5H,3-4H2,(H,14,16,17)
- InChI Key: CAGIVUDIBMXVBT-UHFFFAOYSA-N
- SMILES: BrC1=C(C#N)C=CC(=C1)N1C(NC(CC1)=O)=O
Computed Properties
- Exact Mass: 292.97999g/mol
- Monoisotopic Mass: 292.97999g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 73.2Ų
2-Bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-33342092-1g |
2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile |
2703773-16-2 | 1g |
$0.0 | 2023-09-04 | ||
| Enamine | EN300-33342092-1.0g |
2-bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile |
2703773-16-2 | 95.0% | 1.0g |
$0.0 | 2025-03-18 |
2-Bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 2-Bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile
Introduction to 2-Bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile (CAS No. 2703773-16-2)
2-Bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile, identified by its CAS number 2703773-16-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to a class of heterocyclic derivatives characterized by its intricate structural framework, which includes both bromine and nitrile functional groups. The presence of these substituents not only enhances its reactivity but also opens up a wide array of potential applications in synthetic chemistry and drug development.
The molecular structure of 2-Bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile consists of a benzene ring substituted with a bromine atom at the 2-position and a nitrile group at the 4-position. The core of the molecule is further modified by an 2,4-dioxo-1,3-diazine moiety, which is a fused ring system containing oxygen and nitrogen atoms. This unique arrangement imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the 2,4-dioxo-1,3-diazine scaffold. This particular heterocycle has been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of bromine and nitrile groups into this framework further modulates its pharmacokinetic and pharmacodynamic profiles, making it an attractive candidate for further investigation.
One of the most compelling aspects of 2-Bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile is its versatility as a building block in medicinal chemistry. Researchers have leveraged its structural features to develop novel inhibitors targeting key enzymes involved in diseases such as cancer and neurodegeneration. For instance, studies have demonstrated that derivatives of this compound can interfere with the activity of enzymes like kinases and proteases, which are often dysregulated in pathological conditions.
The synthesis of 2-Bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile involves multi-step organic reactions that require precise control over reaction conditions. The bromination step is particularly critical, as it determines the regioselectivity of subsequent modifications. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the desired functional groups with high efficiency. These techniques not only improve yield but also minimize unwanted byproducts.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of 2-Bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile. Molecular modeling studies have provided insights into its interactions with biological targets at the atomic level. This information is invaluable for designing next-generation analogs with enhanced potency and reduced side effects. By integrating experimental data with computational predictions, researchers can accelerate the discovery process significantly.
The pharmaceutical industry has taken note of the promising properties of 2-Bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile and is actively exploring its potential in drug development pipelines. Several companies have initiated preclinical studies to evaluate its efficacy and safety profiles in animal models. These efforts are supported by academic research institutions that are contributing novel synthetic strategies and mechanistic insights.
One notable area of research involves using 2-Bromo-4-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile as a precursor for developing small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are emerging as crucial therapeutic targets for diseases like cancer and inflammation. The ability to modulate these interactions could lead to breakthrough treatments that address unmet medical needs.
The environmental impact of synthesizing and handling 2-Bromo-4-(2,4-dioxo-1,3-diazinan-1-yb benzonitrile is also an important consideration. Green chemistry principles are being applied to develop more sustainable synthetic routes that minimize waste and hazardous byproducts. For example, solvent-free reactions and catalytic methods are being explored to reduce the environmental footprint of production processes.
Future directions in the study of CAS No 2703773 - 16 - 2 include expanding its applications into other therapeutic areas such as infectious diseases and neurodegenerative disorders. The structural flexibility offered by its core framework allows for extensive derivatization, enabling researchers to tailor its properties for specific biological targets. Collaborative efforts between industry and academia will be essential in realizing these goals.
In conclusion, 2703773 - 16 - 2 represents a significant advancement in medicinal chemistry with broad implications for drug discovery and development. Its unique structural features combined with promising biological activities make it a compound of great interest for researchers worldwide. As our understanding of its properties continues to grow, 2703773 - 16 - 2 is poised to play a pivotal role in shaping the future of therapeutic interventions.
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